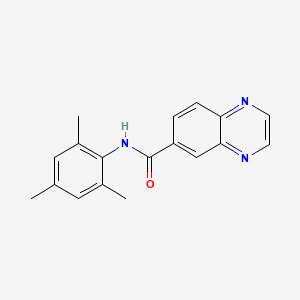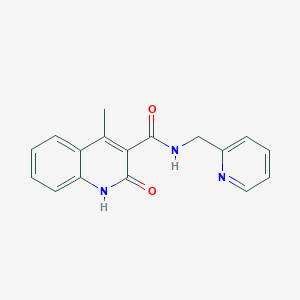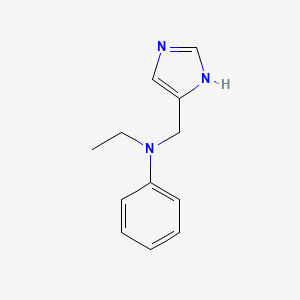
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In neuroprotection, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to have antimicrobial activity against various bacteria and fungi.
Wirkmechanismus
The mechanism of action of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to activate AMPK, a protein kinase that plays a key role in energy metabolism and cell survival. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to scavenge free radicals and reduce oxidative stress in cells. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in cells. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in lab experiments include its low toxicity and high solubility in various solvents. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in lab experiments include its relatively low potency compared to other quinoxaline derivatives. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide may have limited bioavailability and may require the use of specialized delivery systems to enhance its efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide, including the development of novel N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide derivatives with improved potency and specificity. Additionally, the use of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in combination with other anticancer agents may enhance its efficacy and reduce the risk of drug resistance. Further studies are also needed to elucidate the precise mechanism of action of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide and its potential applications in other fields, such as cardiovascular disease and diabetes.
Synthesemethoden
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide can be synthesized using various methods, including the reaction of 2,4,6-trimethylphenylamine with ethyl 2-oxoquinoxaline-6-carboxylate in the presence of a base. Another method involves the reaction of 2,4,6-trimethylphenylamine with 6-bromo-2-chloroquinoxaline in the presence of a palladium catalyst. Both methods result in the formation of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in good yields.
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)14-4-5-15-16(10-14)20-7-6-19-15/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVIGHPYLHYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57261834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)
![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![(2Z)-2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B7469937.png)
![1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)



![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)

![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)
![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)
